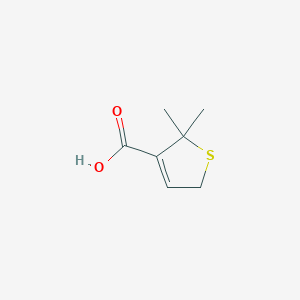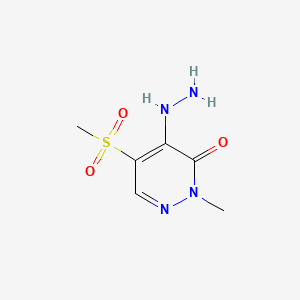
3(2H)-Pyridazinone, 4-hydrazino-2-methyl-5-methylsulfonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-5-methylsulfonyl-3(2H)-pyridazinone.
Hydrazination: The key step involves the introduction of the hydrazino group. This can be achieved by reacting the starting material with hydrazine hydrate under reflux conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential pharmacological properties could lead to its use in treating diseases.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds in this family can interact with enzymes, receptors, or other proteins, modulating their activity. The hydrazino group may play a crucial role in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazino-2-methyl-3(2H)-pyridazinone: Lacks the methylsulfonyl group.
4-Hydrazino-5-methylsulfonyl-3(2H)-pyridazinone: Lacks the 2-methyl group.
4-Hydrazino-2,5-dimethyl-3(2H)-pyridazinone: Lacks the methylsulfonyl group.
Uniqueness
4-Hydrazino-2-methyl-5-methylsulfonyl-3(2H)-pyridazinone is unique due to the presence of both the hydrazino and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63901-43-9 |
|---|---|
Molecular Formula |
C6H10N4O3S |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
4-hydrazinyl-2-methyl-5-methylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C6H10N4O3S/c1-10-6(11)5(9-7)4(3-8-10)14(2,12)13/h3,9H,7H2,1-2H3 |
InChI Key |
DFUKIRXEWZNITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)S(=O)(=O)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


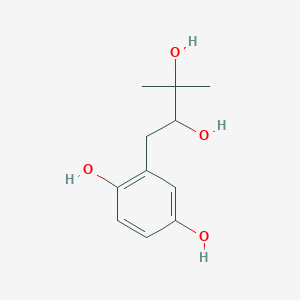
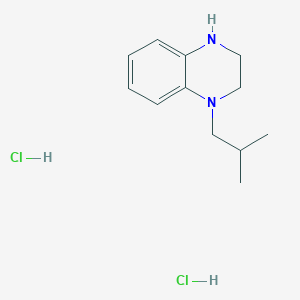

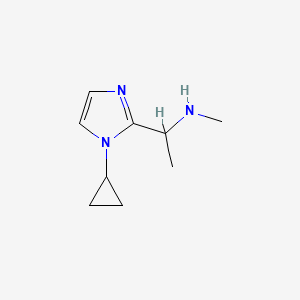
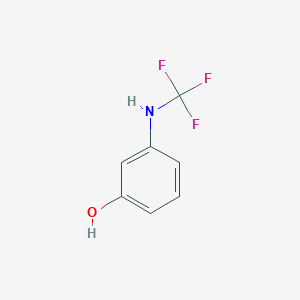

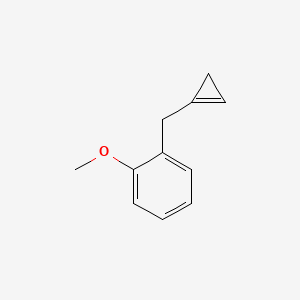
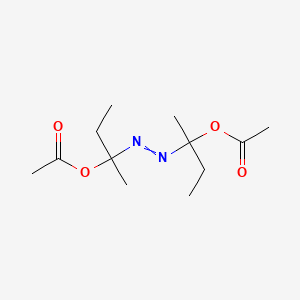
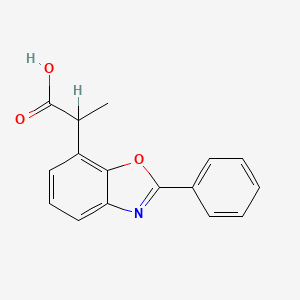
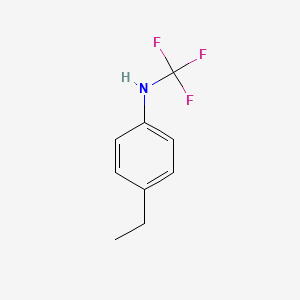
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)


